molecular formula C6H13NO B1446954 3-(2-Aminoethyl)cyclobutan-1-ol CAS No. 1789762-88-4

3-(2-Aminoethyl)cyclobutan-1-ol

Cat. No.: B1446954
CAS No.: 1789762-88-4
M. Wt: 115.17 g/mol
InChI Key: NEYGRZWFTJROEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)cyclobutan-1-ol and its hydrochloride salt (CAS 1789007-32-4) are valuable cyclobutane-based intermediates in synthetic organic chemistry . The molecular formula for the hydrochloride salt is C6H14ClNO, with a molecular weight of 151.63 g/mol . This compound features both an amino group and a hydroxyl group attached to a strained cyclobutane ring, which allows for a wide range of chemical transformations and imparts specific conformational constraints to the molecule . The presence of these two functional groups makes it a useful scaffold for the synthesis of more complex target molecules, including pharmaceuticals and other biologically active compounds . The inherent ring strain of the four-membered cyclobutane can be harnessed to drive ring-opening or ring-expansion reactions, providing access to diverse linear and cyclic structures . Researchers can employ this compound in the creation of chiral centers and explore stereoselective reactions, which are crucial in medicinal chemistry . Common synthetic routes involve the nucleophilic addition of protected amino-containing nucleophiles to cyclobutanone precursors . As a reagent, this product is For Research Use Only. It is not intended for diagnostic or therapeutic applications. Please refer to the relevant Safety Data Sheet for safe handling and storage information. The product typically requires storage in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-aminoethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-2-1-5-3-6(8)4-5/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYGRZWFTJROEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects and Control in the Synthesis of 3 2 Aminoethyl Cyclobutan 1 Ol

Diastereoselective Synthesis

Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities.

Control in Vicinal Amino Alcohol Formation

The 1,3-amino alcohol motif present in 3-(2-aminoethyl)cyclobutan-1-ol is a common feature in many biologically active compounds. The synthesis of vicinal amino alcohols, where the amino and hydroxyl groups are on adjacent carbons, often relies on the ring-opening of epoxides with amines. mdpi.comorganic-chemistry.org This reaction is generally regioselective, following Krasusky's rule, where the nucleophilic amine attacks the less substituted carbon of the epoxide ring. mdpi.com In the context of a cyclobutane (B1203170) ring, the inherent ring strain and the substitution pattern can influence the regioselectivity of this ring-opening.

The stereochemical outcome of vicinal amino alcohol formation can also be directed by the existing stereocenters in the molecule. For instance, in the synthesis of sphinganine (B43673) and spisulosine, a MOM ether-directed palladium(II)-catalyzed rearrangement of an allylic trichloroacetimidate (B1259523) was employed to achieve a highly selective synthesis of the anti-vicinal amino alcohol. nih.gov Similarly, the reduction of β-hydroxy-ketones can be directed to produce syn-1,3-amino alcohols with high stereoselectivity. organic-chemistry.org These methods highlight the importance of directing groups in controlling the diastereoselectivity of the formation of the amino alcohol functionality.

Role of Chiral Auxiliaries and Reagents in Diastereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. nih.govosi.lvyoutube.com After the desired stereocenter is created, the auxiliary is removed. This strategy has proven effective in the diastereoselective synthesis of various chiral molecules, including those with multiple stereogenic centers. osi.lv

For example, Ellman's N-tert-butanesulfinyl chiral auxiliary is widely used for the synthesis of chiral amines. osi.lv In the synthesis of cyclic β-amino acid derivatives, a β-alanine derivative with two chiral handles, (1S,2R,5S)-menthyl N-[(1S,2S,5S)-2-hydroxypinan-3-ylidene]β-alaninate, has been used to achieve diastereoselective alkylation. nih.gov The combination of a chiral auxiliary with substrate-directable reactions, such as an aldol/cyclopropanation/retro-aldol sequence, offers a powerful method for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.org

The choice of reagents also plays a crucial role in diastereocontrol. For instance, in the hydrophosphination of acyl bicyclobutanes, a Cu(I) catalytic system can lead to the formation of 1,1,3-functionalized cyclobutanes as single diastereoisomers. nih.gov The steric hindrance of the substituents on the bicyclobutane can direct the regioselectivity of the ring-opening, favoring the formation of a specific diastereomer. nih.gov

Diastereodivergent Methodologies for Accessing Isomers

Diastereodivergent synthesis allows for the selective formation of any given diastereomer of a product from a common starting material by simply changing the reaction conditions or the catalyst. This approach is highly valuable for creating libraries of stereoisomers for biological screening.

The synthesis of chiral cyclobutane-containing 1,3-amino alcohols and 1,3-diamines has been achieved in a diastereodivergent manner starting from a common chiral precursor. researchgate.net By carefully choosing the synthetic route, it is possible to access all four stereoisomers of a protected cyclobutane-1,2-diamine. researchgate.net Furthermore, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes allows for either α- or β'-selective addition, leading to different sets of diastereomeric products from the same starting material. nih.gov

Enantioselective Synthesis

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other.

Utilization of Chiral Cyclobutane Scaffolds as Enantiopure Intermediates

One powerful strategy for enantioselective synthesis is to start with an enantiomerically pure building block, often referred to as a chiral scaffold. Chiral cyclobutane scaffolds, derived from sources like polyfunctional cyclobutane β-amino acids, can be transformed into a variety of complex molecules while retaining their stereochemical integrity. researchgate.netcsuc.cat

For instance, the enantioselective synthesis of 1,2-disubstituted thiocyclobutanes can be achieved with high yield and enantioselectivity using a chiral chinchona-based squaramide bifunctional acid–base catalyst and an N-acyl-oxazolidinone-substituted cyclobutene (B1205218). rsc.org Similarly, chiral cyclobutylboronates, which can be prepared through the enantioselective hydroboration of cyclobutenes, serve as versatile intermediates for the synthesis of a wide range of chiral cyclobutane derivatives. nih.govthieme-connect.de

Asymmetric Induction in Aminocyclobutanol Construction

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over the other due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. youtube.comcapes.gov.br In the construction of the aminocyclobutanol core, asymmetric induction can be achieved through various methods.

One approach involves the asymmetric [2+2] cycloaddition of alkenes. chemistryviews.org While some methods require directing groups, recent advancements have led to directing-group-free enantioselective [2+2] photocycloaddition reactions. chemistryviews.org Another strategy is the use of a formal vinylidene insertion into cyclopropanone (B1606653) equivalents, which provides a route to enantioenriched alkylidenecyclobutanones. These can then be further functionalized to access chiral cyclobutanones. chemrxiv.org

Catalytic conjugate addition to cyclobutenones is another powerful tool for enantioselective synthesis. nih.gov A copper-catalyzed tandem process involving the enantioselective conjugate addition to a cyclobutenone followed by trapping with a chlorophosphate allows for the generation of chiral cyclobutene derivatives. nih.gov Furthermore, the asymmetric synthesis of cyclic β-amino carbonyl derivatives with three contiguous stereogenic centers has been demonstrated through a visible-light-mediated formal [3+2] photocycloaddition. nih.gov

Method Key Features Stereochemical Outcome References
Epoxide Ring-OpeningReaction of epoxides with amines.Regioselective formation of vicinal amino alcohols. mdpi.comorganic-chemistry.org
Directed RearrangementMOM ether-directed Pd(II)-catalyzed rearrangement.Highly selective synthesis of anti-vicinal amino alcohols. nih.gov
Chiral AuxiliariesTemporary incorporation of a chiral molecule.Diastereoselective synthesis of chiral amines and other functional groups. nih.govosi.lvyoutube.comnih.gov
Diastereodivergent SynthesisUse of different catalysts or conditions to access different diastereomers.Selective formation of any desired diastereomer. nih.govresearchgate.net
Chiral ScaffoldsUse of enantiopure cyclobutane building blocks.Enantioselective synthesis of complex cyclobutane derivatives. researchgate.netcsuc.catrsc.org
Asymmetric [2+2] CycloadditionPhotochemical or transition-metal-catalyzed reaction of alkenes.Enantioselective formation of cyclobutane rings. chemistryviews.org
Catalytic Conjugate AdditionAddition of nucleophiles to cyclobutenones.Enantioselective synthesis of substituted cyclobutenes. nih.gov

Strategies for Accessing All Possible Stereoisomers

Accessing all four stereoisomers of this compound in a selective manner requires a carefully designed synthetic approach. A common strategy involves the stereoselective reduction of a 3-substituted cyclobutanone (B123998) precursor.

A key intermediate in such a synthesis is a cyclobutanone with a protected aminoethyl or a precursor group at the 3-position. The stereochemistry of the final product is then determined by the facial selectivity of the ketone reduction and the stereochemistry of the starting cyclobutanone.

Diastereoselective Reduction:

The reduction of a 3-substituted cyclobutanone can proceed via two main pathways, leading to either the cis or the trans diol. The outcome is largely dictated by the steric hindrance presented by the substituent at the 3-position and the size of the reducing agent.

Formation of the cis-isomer: Hydride attack from the face of the cyclobutane ring opposite to the substituent at C3 (anti-facial attack) is generally favored. This approach minimizes steric interactions between the incoming hydride and the existing substituent, leading predominantly to the cis-isomer where the hydroxyl group and the aminoethyl group are on the same side of the ring. Studies on the hydride reduction of 3-substituted cyclobutanones have shown a high selectivity for the formation of the cis-alcohol, often exceeding 90%. nih.gov This selectivity can be further enhanced by using bulkier reducing agents or by conducting the reaction at lower temperatures. nih.gov

Formation of the trans-isomer: To obtain the trans-isomer, a directing group strategy or a change in the reduction conditions might be necessary to favor syn-facial hydride attack. Alternatively, an inversion of stereochemistry at either C1 or C3 of the cis-isomer through a subsequent chemical transformation could be employed.

Enantioselective Synthesis:

To obtain the individual enantiomers, an enantioselective synthesis or a resolution of the racemic mixture is required.

Chiral Auxiliaries: One approach involves the use of a chiral auxiliary attached to the starting material, which directs the stereochemical course of the reaction. After the desired stereochemistry is established, the auxiliary is removed.

Asymmetric Catalysis: The use of chiral catalysts in the reduction of the cyclobutanone can provide a direct route to enantiomerically enriched cyclobutanols. For instance, enantioselective [2+2] cycloadditions can be used to construct the cyclobutane ring with a defined stereochemistry. mdpi.com

Resolution: If a racemic mixture of the cis or trans isomers is obtained, it can be separated into its constituent enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography.

A general synthetic scheme to access the different stereoisomers could start from a suitable cyclobutene precursor, followed by the introduction of the aminoethyl side chain and subsequent stereoselective reduction of the ketone. For example, a Michael addition to a cyclobutene can be a powerful method for introducing substituents with a high degree of stereocontrol. rsc.org Another sophisticated method involves the contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines, which has been shown to be highly stereoselective. nih.gov

Conformational Analysis of the Cyclobutane Ring in Aminoethyl Cyclobutanols

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. dalalinstitute.commasterorganicchemistry.com This puckering is a dynamic process, and the ring can rapidly interconvert between different puckered conformations. The presence of substituents on the ring, such as the hydroxyl and aminoethyl groups in this compound, significantly influences the conformational preference of the ring.

For 1,3-disubstituted cyclobutanes, the cis and trans isomers have distinct conformational preferences:

Cis-isomer: In the cis-isomer, both substituents are on the same side of the ring. To minimize steric strain, the ring tends to adopt a conformation where both substituents occupy pseudo-equatorial positions. This leads to a more puckered conformation.

Trans-isomer: In the trans-isomer, the substituents are on opposite sides of the ring. The most stable conformation is typically one where one substituent is in a pseudo-axial position and the other is in a pseudo-equatorial position.

The exact puckering angle and the preferred conformation are a result of a delicate balance of several factors, including:

Angle Strain: The deviation of the internal bond angles from the ideal tetrahedral angle of 109.5°. maricopa.edu

Torsional Strain: The eclipsing interactions between adjacent C-H bonds. masterorganicchemistry.com

Steric Strain: The repulsive interactions between the substituents.

Computational methods, such as density functional theory (DFT) calculations, combined with experimental techniques like X-ray crystallography and NMR spectroscopy, are powerful tools for studying the conformational landscape of substituted cyclobutanes. nih.gov For instance, the analysis of coupling constants in the 1H NMR spectrum can provide valuable information about the dihedral angles and, consequently, the ring's conformation. Studies have shown that for some substituted cyclobutanes, the puckered conformation allows for the formation of intramolecular hydrogen bonds, which can further stabilize a particular conformation. nih.gov

The conformational flexibility of the cyclobutane ring in this compound is a crucial aspect of its chemistry, as it determines the three-dimensional arrangement of the functional groups, which in turn governs its interaction with biological targets.

Reactivity and Chemical Transformations of 3 2 Aminoethyl Cyclobutan 1 Ol and Analogues

Reactions Involving the Hydroxyl Functionality

The secondary alcohol in 3-(2-Aminoethyl)cyclobutan-1-ol is a key site for various chemical modifications, including oxidation to the corresponding ketone and derivatization for protection or analytical purposes.

Oxidation Reactions

The oxidation of the secondary hydroxyl group in this compound to the corresponding cyclobutanone (B123998) is a fundamental transformation. However, the presence of the primary amino group necessitates careful selection of reagents and reaction conditions to avoid undesired side reactions. Typically, the amino group would be protected prior to oxidation. Several standard oxidation protocols can be employed for this purpose.

The Swern oxidation is a mild and widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively. researchgate.netacs.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base such as triethylamine. researchgate.netacs.org The mild, metal-free conditions of the Swern oxidation are often compatible with a wide range of functional groups, although protection of the amine in this compound would likely be necessary to prevent its reaction with the electrophilic activating agent. researchgate.net An alternative to the classical Swern oxidation that is milder and uses less hazardous reagents involves the use of 2,4,6-trichloro acs.orgorgsyn.orgresearchgate.nettriazine (cyanuric chloride) to activate DMSO. researchgate.net

Another common method is the Jones oxidation , which employs a solution of chromium trioxide in aqueous sulfuric acid. acs.orglibretexts.orgtaltech.ee This powerful oxidizing agent readily converts secondary alcohols to ketones. acs.orglibretexts.org Given the strongly acidic nature of the Jones reagent, it is imperative that the amino group of this compound be protected with an acid-stable protecting group to prevent protonation and potential side reactions. acs.org

The Ley-Griffith oxidation , using tetrapropylammonium (B79313) perruthenate (TPAP) as a catalytic oxidant with a co-oxidant like N-methylmorpholine N-oxide (NMO), offers a mild and selective alternative. researchgate.netacs.orgacs.org This method is known for its tolerance of a wide variety of functional groups, including amines, esters, and epoxides, which could potentially allow for the direct oxidation of the hydroxyl group without protection of the amine under carefully controlled conditions. acs.org

Oxidation Method Reagents Typical Conditions Expected Product Key Considerations
Swern Oxidation(COCl)₂, DMSO, Et₃NLow temperature (-78 °C)3-(2-Aminoethyl)cyclobutan-1-one (with protected amine)Avoids toxic heavy metals; requires careful temperature control. researchgate.netacs.org
Jones OxidationCrO₃, H₂SO₄, Acetone0 °C to room temperature3-(2-Aminoethyl)cyclobutan-1-one (with protected amine)Strong acid conditions; requires amine protection. acs.orglibretexts.org
TPAP OxidationTPAP (cat.), NMORoom temperature3-(2-Aminoethyl)cyclobutan-1-oneMild conditions; may not require amine protection. researchgate.netacs.org

Derivatization and Protecting Group Strategies

In the context of multi-step organic synthesis, the hydroxyl group of this compound often requires protection to prevent it from reacting with reagents intended for other parts of the molecule. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of introduction, stability, and selective removal. A frequently used silyl ether is the tert-butyldimethylsilyl (TBDMS) ether, formed by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole. The TBDMS group is stable to a wide range of non-acidic conditions and can be readily removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl (B1604629) ethers provide robust protection for alcohols and are stable to both acidic and basic conditions. They are typically introduced by Williamson ether synthesis using a benzyl halide and a base. Removal is commonly achieved by hydrogenolysis.

Derivatization is also employed for analytical purposes. For instance, acylation of the hydroxyl group with a reagent like acetyl chloride in the presence of a base such as pyridine (B92270) leads to the formation of the corresponding ester. These less polar derivatives are often more volatile and exhibit better chromatographic behavior, making them suitable for analysis by gas chromatography (GC).

Protecting Group Reagent for Protection Typical Conditions for Protection Typical Conditions for Deprotection
tert-Butyldimethylsilyl (TBDMS) EtherTBDMS-Cl, Imidazole, DMFRoom temperatureTBAF, THF or Acetic acid/water
Benzyl (Bn) EtherBenzyl bromide, NaH0 °C to room temperatureH₂, Pd/C
Acetyl (Ac) EsterAcetyl chloride, Pyridine0 °C to room temperatureMild base (e.g., K₂CO₃, MeOH) or acid

Reactions Involving the Primary Aminoethyl Moiety

The primary amino group in the aminoethyl side chain is a potent nucleophile and a site for a variety of functionalization reactions, including alkylation, acylation, and intramolecular cyclization.

Amination Reactivity and Subsequent Functionalization

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic and basic. This allows for a range of reactions to modify its structure and properties.

N-Alkylation can be achieved by reacting the amine with alkyl halides. However, this method can lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. More controlled mono-alkylation can be achieved through reductive amination with an aldehyde or ketone. A modern approach involves the direct N-alkylation of unprotected amino acids with alcohols, which is a greener alternative.

N-Acylation is a common transformation where the amine reacts with an acylating agent such as an acyl chloride or an acid anhydride to form a stable amide. For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. This reaction is often carried out in the presence of a base to neutralize the HCl produced.

Protection of the Amino Group is frequently necessary during synthetic sequences to moderate its reactivity. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. It is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable to a wide range of nucleophilic and basic conditions. The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).

Reaction Type Reagents Expected Product Key Features
N-AlkylationAlkyl halide, BaseSecondary or Tertiary AmineCan lead to over-alkylation.
N-AcylationAcyl chloride, BaseAmideForms a stable amide bond.
N-SulfonylationSulfonyl chloride, BaseSulfonamideForms a stable sulfonamide.
Boc Protection(Boc)₂O, BaseBoc-protected AmineStable to base, removed by acid.

Intramolecular Cyclization Reactions to Form Nitrogen-Containing Heterocycles

The structure of this compound is well-suited for intramolecular cyclization reactions to form bicyclic nitrogen-containing heterocycles. These reactions typically involve converting the hydroxyl group into a good leaving group, followed by nucleophilic attack by the amino group.

A plausible synthetic route to a 2-azabicyclo[3.2.0]heptane system would involve the initial protection of the amino group, for example as a tosylamide (Ts-NH-). The hydroxyl group could then be activated, for instance by conversion to a mesylate or tosylate. Subsequent treatment with a base would deprotonate the sulfonamide nitrogen, facilitating an intramolecular nucleophilic substitution to form the bicyclic ring system. The synthesis of 3-azabicyclo[3.2.0]heptane derivatives has been achieved through various methods, including photochemical [2+2] cycloadditions and multicomponent cascade reactions. orgsyn.org

Similarly, the synthesis of the isomeric 2-azabicyclo[2.2.1]heptane ring system from related precursors has been reported. For example, aza Diels-Alder reactions have been successfully employed to construct the 2-azabicyclo[2.2.1]hept-5-ene skeleton. While not a direct cyclization of the target molecule, these syntheses demonstrate the feasibility of forming such bridged bicyclic systems. A potential, though more complex, pathway from this compound to a 2-azabicyclo[2.2.1]heptane derivative might involve a ring-rearrangement of an intermediate.

Target Heterocycle Plausible Synthetic Strategy Key Intermediates Relevant Literature Context
2-Azabicyclo[3.2.0]heptaneIntramolecular SN2 cyclizationN-protected amino alcohol with an activated hydroxyl group (e.g., tosylate)Synthesis of related systems via [2+2] cycloadditions and cascade reactions. orgsyn.org
2-Azabicyclo[2.2.1]heptaneIntramolecular cyclization with potential rearrangementN-protected amino alcohol with an activated hydroxyl groupSynthesis of this ring system often achieved via Diels-Alder reactions.

Transformations of the Cyclobutane (B1203170) Ring System

The four-membered ring of this compound is characterized by significant ring strain, which makes it susceptible to a variety of transformations that are not typically observed in larger, more stable ring systems. These reactions can involve ring-opening, ring-expansion, or ring-contraction.

Ring-expansion reactions are a known transformation for cyclobutane derivatives. For instance, the Demyanov rearrangement, which involves the diazotization of an aminocyclobutane, can lead to a mixture of cyclobutanol (B46151) and hydroxymethylcyclopropane products through equilibrating carbocation intermediates. libretexts.org A similar rearrangement could potentially be induced in derivatives of this compound under suitable conditions.

Ring-opening reactions can occur under various catalytic conditions. For example, transition metal-catalyzed ring-opening of tert-cyclobutanols is a known method for synthesizing γ-substituted ketones. researchgate.net While the target molecule is a secondary alcohol, related ring-opening pathways might be accessible under specific conditions.

Ring-contraction reactions are also possible. For example, the Favorskii rearrangement of α-halocyclobutanones can lead to cyclopropanecarboxylic acid derivatives. libretexts.org If the hydroxyl group of this compound is first oxidized to a ketone and then halogenated at the α-position, a subsequent Favorskii rearrangement could be envisioned.

It is important to note that while these transformations are well-documented for various cyclobutane systems, specific examples involving this compound are not readily found in the literature. Therefore, the application of these reactions to the target molecule remains speculative and would require experimental validation.

Ring Expansion and Contraction Reactions

The four-membered ring of cyclobutane derivatives is susceptible to rearrangements that can lead to either larger or smaller ring systems, often driven by the relief of ring strain or the formation of a more stable carbocation intermediate.

One of the classical reactions applicable to aminocyclobutanes is the Demyanov rearrangement . This reaction involves the diazotization of a primary amine with nitrous acid, followed by the loss of nitrogen gas to generate a carbocation. This carbocation can then undergo rearrangement. In the case of an aminocyclobutane, this can lead to a mixture of ring-expanded and ring-contracted products. For instance, the diazotization of aminocyclobutane itself yields a mixture of cyclobutanol and (hydroxymethyl)cyclopropane. nih.gov This transformation proceeds through an equilibrating mixture of cyclobutyl and cyclopropylcarbinyl cations.

For a compound like this compound, the primary amino group on the ethyl side chain could potentially initiate such rearrangements under diazotization conditions. However, the presence of the hydroxyl group on the cyclobutane ring could influence the reaction outcome, possibly by participating in the stabilization of intermediates or by directing the rearrangement pathways.

Semi-pinacol type rearrangements are another important class of reactions that can lead to ring expansion or contraction. These are often initiated by the loss of a leaving group, leading to a carbocation that promotes the migration of an adjacent bond. In the context of cyclobutane systems, these rearrangements can be highly useful in synthesis. researchgate.net For example, treatment of a 2-hydroxycyclobutanone with a thiol can lead to a ring contraction to a cyclopropyl (B3062369) ketone, or a rearrangement to a substituted cyclobutanone, depending on the substrate and reaction conditions. thieme-connect.de While not a direct analogue, this highlights the propensity of functionalized cyclobutanes to undergo skeletal reorganization.

Table 1: Potential Ring Expansion and Contraction Products of Aminocyclobutane Analogues

Starting Material AnalogueReagent/ConditionMajor Product(s)Reaction Type
AminocyclobutaneNitrous AcidCyclobutanol, (Hydroxymethyl)cyclopropaneDemyanov Rearrangement
2-HydroxycyclobutanoneThiol, AcidCyclopropyl ketone / Substituted cyclobutanoneSemi-pinacol type rearrangement

This table presents generalized reactions for analogous compound classes and not specific experimental results for this compound.

Fragmentation Pathways of Cyclobutane Skeletons

The fragmentation of cyclobutane rings is a characteristic reaction, often observed in mass spectrometry but also achievable through chemical means. The strain in the four-membered ring makes the C-C bonds susceptible to cleavage.

In the context of mass spectrometry, the fragmentation of cyclic amines and alcohols is well-documented. For cyclic tertiary amine cathinone (B1664624) derivatives, for example, the fragmentation patterns in electron ionization mass spectrometry (EI-MS) are influenced by the ring size and the nature of the side chains. nih.gov Fragmentation can be initiated at the iminium cation, leading to either ring fragmentation or side-chain cleavage. nih.gov For a molecule like this compound, one could anticipate fragmentation pathways involving the loss of the aminoethyl side chain, dehydration, or cleavage of the cyclobutane ring itself.

The fragmentation of N-perfluoroacyl derivatives of α-amino acids has been studied, revealing complex decomposition processes leading to characteristic nitrilium cations. nih.gov While the structure is different, these studies provide insight into how functional groups can direct fragmentation. The fragmentation of amino acid derivatives often involves the loss of groups such as -NH2COOX or the formation of stable ions. researchgate.net

Chemical fragmentation of cyclobutane rings can also be induced. For instance, certain bicyclo[1.1.0]butane derivatives can undergo addition-elimination pathways to yield cyclobutene (B1205218) structures. nih.gov This type of reactivity underscores the potential for the strained cyclobutane skeleton to open under appropriate chemical conditions.

Chemodivergent Transformations

Chemodivergent synthesis, where a single starting material can be selectively converted into different products by changing the reaction conditions or catalyst, is a powerful strategy in organic chemistry. The bifunctional nature of this compound, with its amino and hydroxyl groups, makes it a prime candidate for such transformations.

The reactivity of the amino and hydroxyl groups can be selectively targeted. For example, the amino group can be acylated or alkylated, while the hydroxyl group can be oxidized or converted into a better leaving group. The choice of reagents and reaction conditions would determine which functional group reacts preferentially.

Recent research has shown that catalyst control can achieve chemodivergence in reactions of bicyclo[1.1.0]butane amides, leading to either bicyclo[2.1.1]hexanes or cyclobutenes. nih.gov This highlights the ability of catalysts to steer the reaction down a specific pathway. Similarly, chemodivergent transformations of amides have been achieved using gem-diborylalkanes as pro-nucleophiles, leading to either enamines or enolates depending on the amide substitution pattern. acs.orgnih.gov This principle could be extended to the amino group of this compound after its conversion to an amide.

The development of asymmetric transfer hydrogenation of cyclobutenediones to selectively afford different types of four-membered ring products is another example of chemodivergent synthesis in cyclobutane chemistry. acs.org

Table 2: Hypothetical Chemodivergent Reactions of a Bifunctional Cyclobutane

Starting Material AnalogueReagent/Condition 1Product 1Reagent/Condition 2Product 2
Cyclobutane with Amino and Hydroxyl GroupsAcylating agent (e.g., Ac2O)N-acylated productOxidizing agent (e.g., PCC)Amino-ketone
Cyclobutane with Amino and Hydroxyl GroupsSulfonyl chloride (e.g., TsCl)O-sulfonylated productDiazotizing agent (e.g., NaNO2, HCl)Ring rearranged products

This table illustrates the concept of chemodivergence on a generalized bifunctional cyclobutane and does not represent specific experimental outcomes for this compound.

Elucidation of Reaction Mechanisms and Pathways

Understanding the mechanisms of the reactions involving cyclobutane derivatives is crucial for predicting and controlling their outcomes. The elucidation of these pathways often involves a combination of experimental studies, such as kinetic analysis and isotopic labeling, and computational chemistry.

For ring expansion and contraction reactions like the Demyanov rearrangement, the mechanism is generally understood to proceed through carbocation intermediates. nih.gov The distribution of products is determined by the relative stabilities of the competing carbocations and the transition states for their interconversion and reaction with nucleophiles.

In the case of chemodivergent reactions, mechanistic studies are key to understanding the role of the catalyst or reagents in directing the reaction. For example, in the catalyst-controlled chemodivergent synthesis of bicyclo[2.1.1]hexanes and cyclobutenes, it was proposed that different metals (Cu(I) vs. Au(I)) favor different reaction pathways (cycloaddition vs. addition-elimination). nih.gov

The study of fragmentation pathways in mass spectrometry relies heavily on the analysis of product ions and the use of labeled compounds to trace the origin of different atoms in the fragments. nih.gov This allows for the postulation of detailed fragmentation mechanisms.

For complex rearrangements, computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energies of intermediates and transition states, helping to rationalize the observed product distribution. For instance, DFT investigations have been used to corroborate the proposed mechanisms for the reaction of 2-hydroxycyclobutanones with thiols. thieme-connect.de

Theoretical and Computational Investigations of 3 2 Aminoethyl Cyclobutan 1 Ol

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(2-Aminoethyl)cyclobutan-1-ol, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the stereochemistry of the cyclobutane (B1203170) ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals provide a detailed picture of the proton environments within the molecule. For this compound, the spectrum would be expected to show distinct signals for the protons on the cyclobutane ring, the ethyl chain, and the hydroxyl and amino groups.

The protons on the cyclobutane ring would likely appear as complex multiplets in the upfield region of the spectrum. The precise chemical shifts and coupling constants of these protons would be highly dependent on the stereochemistry (cis or trans) of the substituents. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would be expected at a downfield-shifted position compared to the other ring protons due to the deshielding effect of the oxygen atom.

The two methylene (B1212753) groups of the aminoethyl side chain would present as two distinct multiplets. The protons of the methylene group adjacent to the nitrogen atom (CH₂-N) would typically resonate at a lower field than the methylene group attached to the cyclobutane ring (C-CH₂). The protons of the hydroxyl (-OH) and amino (-NH₂) groups are exchangeable and may appear as broad singlets; their chemical shifts can be sensitive to solvent, concentration, and temperature.

Hypothetical ¹H NMR Data Interpretation:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Cyclobutane Ring Protons1.5 - 2.5MultipletsComplex
Methine Proton (CH-OH)3.8 - 4.2Multiplet-
Methylene Protons (C-CH₂-C)1.6 - 1.9Multiplet-
Methylene Protons (CH₂-NH₂)2.8 - 3.2Triplet~ 7
Amine Protons (NH₂)Variable (Broad)Singlet-
Hydroxyl Proton (OH)Variable (Broad)Singlet-

Note: This is a hypothetical representation. Actual chemical shifts and multiplicities can vary based on stereoisomerism and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A proton-decoupled ¹³C NMR spectrum of this compound would display a distinct signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton.

The carbon atom attached to the hydroxyl group (C-OH) would be the most downfield-shifted carbon of the cyclobutane ring, typically appearing in the range of 65-75 ppm. The other carbons of the cyclobutane ring would resonate at higher fields. The carbons of the aminoethyl side chain would also show characteristic chemical shifts, with the carbon bonded to the nitrogen atom (CH₂-N) appearing more downfield than the other methylene carbon.

Hypothetical ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-OH (Cyclobutane)65 - 75
Cyclobutane Ring Carbons20 - 40
C-CH₂ (Cyclobutane)30 - 45
C-CH₂-CH₂-N35 - 45
CH₂-NH₂40 - 50

Note: This is a hypothetical representation. Actual chemical shifts can vary based on stereoisomerism and experimental conditions.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, providing strong evidence for the molecular formula of this compound (C₆H₁₃NO). The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can be used for structural elucidation. For this compound, characteristic fragmentation pathways would be expected:

Loss of Water: A peak corresponding to the loss of a water molecule (M-18) from the molecular ion is a common fragmentation for alcohols.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation of amines, which would lead to the formation of a stable iminium ion.

Ring Cleavage: The cyclobutane ring can undergo various ring-opening and fragmentation pathways.

Expected Fragments in EI-MS:

m/z Value Possible Fragment Identity
[M]+Molecular Ion
[M-H₂O]+Loss of water
[M-C₂H₄N]+Loss of the aminoethyl side chain
[CH₂=NH₂]+Iminium ion from alpha-cleavage

Chromatographic Methods for Separation and Purity Analysis

Chromatographic techniques are essential for the separation of the target compound from starting materials, byproducts, and other impurities, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) would be a primary tool for purity analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile (B52724) or methanol) with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape for the amine, would likely be effective. The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC) could also be employed, potentially after derivatization of the polar hydroxyl and amino groups to increase volatility. A polar capillary column would be suitable for this purpose.

The choice of the specific chromatographic conditions would depend on the stereoisomeric form of the compound and the nature of the potential impurities.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with Mass Spectrometry (GC-MS), it allows for the identification of individual components within a sample. For the analysis of "this compound," a GC system equipped with a capillary column, such as one with a wax or polysiloxane stationary phase, is typically used. fmach.it The temperature of the GC oven is programmed to increase gradually, which allows for the separation of compounds based on their boiling points and interactions with the column. fmach.it

The mass spectrometer, following the GC, bombards the eluted compounds with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the fragments. This fragmentation pattern is then compared against spectral libraries, like the NIST library, for positive identification. mdpi.combotanyjournals.com

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

ParameterValue
GC Column Rtx-WAX (60 m x 0.25 mm i.d., 0.25 µm d.f.) fmach.it
Carrier Gas Helium at 1.2 mL/min fmach.it
Oven Program 40°C initial, ramped at 2°C/min to 240°C, hold for 10 min fmach.it
Mass Spectrometer EI mode at 70 eV fmach.it
Mass Range 30–350 m/z fmach.it
Injector Temperature 210 °C mdpi.com
Detector Temperature 210 °C mdpi.com

This table represents typical parameters and may be adjusted based on the specific instrumentation and sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. For amines and alcohols like "this compound," which may have poor UV absorbance, derivatization is often employed. google.comgoogle.com A derivatizing agent reacts with the analyte to produce a derivative that is easily detectable, typically by a UV detector. google.comgoogle.com

Reversed-phase HPLC, using a C18 column, is a common approach. google.com The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve effective separation of the target compound from any impurities. The detector response is proportional to the concentration, allowing for quantitative purity analysis.

Table 2: General HPLC Parameters for Amine Analysis

ParameterDescription
Column C18 reversed-phase google.com
Mobile Phase Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol)
Derivatization Reagent Reagents that introduce a chromophore (e.g., dansyl chloride, dabsyl chloride)
Detector UV-Vis or Diode Array Detector (DAD) nih.gov
Detection Wavelength Dependent on the chromophore introduced by derivatization (e.g., 210-300 nm) google.com

Specific conditions must be developed and validated for "this compound".

Chiroptical Methods for Enantiomeric Excess Determination

"this compound" possesses chiral centers, meaning it can exist as non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, determining the enantiomeric purity is crucial.

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound. libretexts.org A solution of the sample is placed in a polarimeter, and the degree to which it rotates plane-polarized light is measured. libretexts.org The specific rotation, [α], is a characteristic property of a chiral compound. libretexts.org

The enantiomeric excess (ee) of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer. chemistrysteps.comyoutube.com An enantiomerically pure sample will exhibit the maximum specific rotation, while a racemic mixture (a 50:50 mixture of both enantiomers) will have a net rotation of zero. libretexts.org

Table 3: Polarimetry Concepts

TermDefinition
Optical Activity The ability of a chiral substance to rotate the plane of polarized light. libretexts.org
Dextrorotatory (+) Rotates plane-polarized light in a clockwise direction. libretexts.org
Levorotatory (-) Rotates plane-polarized light in a counter-clockwise direction. libretexts.org
Enantiomeric Excess (ee) A measure of the purity of a chiral sample, expressed as a percentage. libretexts.org

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. libretexts.org For "this compound," with a molecular formula of C6H13NO, elemental analysis would be expected to yield mass percentages corresponding to this composition. The experimentally determined percentages are compared with the theoretical values to confirm the elemental makeup of the synthesized compound. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance or transmittance versus frequency.

For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the primary amine (N-H stretching and bending), the hydroxyl group (O-H stretching), and the C-H and C-C bonds of the cyclobutane ring and ethyl chain. libretexts.orgmasterorganicchemistry.com

Table 4: Expected IR Absorption Regions for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H Stretch (Alcohol) Broad, ~3200-3600
N-H Stretch (Primary Amine) Two peaks, ~3300-3500
C-H Stretch (Alkane) ~2850-3000
N-H Bend (Primary Amine) ~1590-1650
C-O Stretch (Alcohol) ~1050-1260

The exact peak positions and shapes can be influenced by factors such as hydrogen bonding.

Compound Names Mentioned in this Article

Applications and Emerging Roles in Advanced Organic Synthesis

Chiral Building Blocks in Complex Molecule Synthesis

Chiral cyclobutane (B1203170) derivatives are highly sought-after building blocks for the synthesis of complex molecules, including natural products and pharmaceuticals. nii.ac.jpnih.gov The rigid framework of the cyclobutane ring can pre-organize appended functional groups in a well-defined spatial arrangement, which is crucial for achieving high levels of stereocontrol in subsequent transformations. While specific examples detailing the use of enantiopure 3-(2-Aminoethyl)cyclobutan-1-ol are not extensively documented in publicly available literature, the principles of its application can be inferred from related chiral cyclobutane structures.

The strategic incorporation of chiral cyclobutane units can significantly impact the biological activity and pharmacokinetic properties of a molecule. The conformational constraint imposed by the four-membered ring can lead to enhanced binding affinity to biological targets.

Development of Ligands and Organocatalysts Derived from Aminocyclobutanols

The dual functionality of aminocyclobutanols, possessing both a hydroxyl and an amino group, makes them attractive scaffolds for the design of novel chiral ligands and organocatalysts. These functional groups can be readily modified to create bidentate or polydentate ligands capable of coordinating with a variety of transition metals.

The development of chiral ligands is a cornerstone of asymmetric catalysis, and scaffolds that provide a rigid and well-defined chiral environment around the metal center are particularly effective. nii.ac.jp While direct examples of ligands derived from this compound are scarce in the literature, the synthesis of novel chiral bisoxazoline ligands from other amino alcohol precursors demonstrates the potential of this class of compounds. nii.ac.jp Such ligands have proven effective in a range of metal-catalyzed reactions, including Diels-Alder reactions and cyclopropanations. nii.ac.jp

In the realm of organocatalysis, the amino and hydroxyl groups can act as hydrogen-bond donors and acceptors, facilitating the activation of substrates in a stereocontrolled manner. The development of cinchona-derived thiourea (B124793) catalysts for formal [3+2]-cycloadditions showcases the power of bifunctional organocatalysts. rsc.org It is conceivable that derivatives of this compound could be similarly employed to create novel organocatalysts for a variety of asymmetric transformations.

Synthetic Intermediates for Bioactive Molecules

The cyclobutane motif is present in a range of biologically active molecules, and its incorporation is often a key strategy in medicinal chemistry to enhance properties such as metabolic stability and receptor binding. nih.gov

Cyclobutane-containing natural products exhibit a wide array of fascinating structures and potent biological activities. nih.govrsc.orgnih.gov These include terpenoids, alkaloids, and steroids. rsc.org The total synthesis of such complex molecules often relies on the strategic use of smaller, functionalized cyclobutane building blocks. rsc.orgnih.govuci.edu

While the direct use of this compound as a precursor in the total synthesis of a specific natural product is not prominently reported, the general strategies employed in natural product synthesis provide a framework for its potential application. For instance, the synthesis of cyclobutane-containing alkaloids often involves the construction of the four-membered ring through cycloaddition reactions. nih.gov A pre-formed, functionalized cyclobutane intermediate like this compound could offer a more convergent and efficient route to these complex targets.

The table below summarizes some classes of natural products containing cyclobutane rings, for which a building block like this compound could potentially serve as a synthetic precursor.

Class of Natural ProductRepresentative ExamplesPotential Synthetic Role of Aminocyclobutanol
Alkaloids Piperarborenin B, SceptrinIntroduction of a functionalized four-membered ring
Terpenoids Scopariusicide AFormation of a rigid carbocyclic core
Steroids Phainanoid FConstruction of spirocyclic systems

This table is illustrative and based on the potential applications of cyclobutane building blocks in the synthesis of these classes of natural products.

In drug discovery, the generation of analogs of a lead compound is a crucial step in optimizing its pharmacological profile. The substitution of existing structural motifs with a cyclobutane ring is a recognized strategy to improve drug-like properties. nih.gov The rigid nature of the cyclobutane scaffold can lock the conformation of a molecule, leading to increased potency and selectivity. nih.gov

The use of cyclobutane-derived building blocks in medicinal chemistry is expanding, with applications in creating analogs for a variety of therapeutic targets. researchgate.net For example, the incorporation of fluoroalkyl-substituted cyclobutanes has been explored to modulate the physicochemical properties of drug candidates. researchgate.net

The bifunctionality of this compound makes it a particularly interesting building block for creating diverse libraries of analogs. The amino and hydroxyl groups can serve as handles for the attachment of various pharmacophoric groups, allowing for a systematic exploration of the structure-activity relationship (SAR).

Below is a table outlining the potential applications of this compound in generating analogs for different therapeutic areas, based on the known utility of cyclobutane scaffolds.

Therapeutic AreaTarget ClassRationale for Incorporating Aminocyclobutanol Scaffold
Oncology Kinase InhibitorsIntroduction of 3D-scaffold to access new chemical space
Infectious Diseases Protease InhibitorsConformational restriction to enhance binding affinity
Neuroscience GPCR ModulatorsBioisosteric replacement of aromatic rings

This table represents potential applications and is intended to be illustrative of the strategic use of cyclobutane scaffolds in medicinal chemistry.

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of strained ring systems like cyclobutanes can be harnessed to develop novel synthetic methodologies. While specific methods developed directly from this compound are not widely reported, the broader class of cyclobutane derivatives has been instrumental in advancing synthetic chemistry.

For example, the development of a biorenewable cyclobutane-containing building block from sorbic acid using photoenergy highlights the drive towards more sustainable synthetic methods. nih.gov The reactivity of the double bonds in this diacid building block allows for further derivatization, showcasing the potential of functionalized cyclobutanes in polymer synthesis. nih.gov

Furthermore, the synthesis of chiral building blocks for use in drug discovery often spurs the development of new synthetic reactions and strategies. nih.gov The pursuit of efficient and stereoselective routes to compounds like enantiopure this compound would likely lead to new discoveries in asymmetric catalysis and functional group transformations. The development of catalytic asymmetric reactions is often driven by the design and synthesis of original chiral ligands, a role that derivatives of aminocyclobutanols are well-suited to fill. nii.ac.jp

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 3-(2-aminoethyl)cyclobutan-1-ol, and how can reaction conditions be optimized?

  • Methodology : Cyclobutane derivatives are typically synthesized via [2+2] photocycloaddition or strain-driven ring-opening of bicyclic intermediates. For this compound, a plausible route involves:

Cyclobutane ring formation : Use ketone precursors (e.g., cyclobutanone) with aminoethyl side chains via reductive amination or alkylation .

Hydroxyl group introduction : Employ epoxide ring-opening or stereoselective reduction of ketones using NaBH₄/LiAlH₄ with chiral catalysts for enantiomeric control .

Purification : Silica gel chromatography (5–20% MeOH/EtOAc gradients) and recrystallization for high purity (>95%) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

  • Methodology :

Accelerated degradation studies : Expose the compound to buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC or LC-MS .

Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmospheres.

Storage recommendations : Store at –20°C in inert, anhydrous solvents (e.g., DMSO) to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

NMR : Use ¹H/¹³C NMR (500–600 MHz) in CD₃OD or DMSO-d₆ to resolve cyclobutane ring protons (δ 1.2–2.6 ppm) and hydroxyl/amine groups (δ 4.1–5.3 ppm). Confirm stereochemistry via NOE experiments .

HRMS : Validate molecular weight (e.g., [M+H]+ = ~157.15 g/mol) with <2 ppm error .

IR : Identify O–H (3200–3600 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

  • Methodology :

Stereoselective synthesis : Compare cis/trans isomers using chiral catalysts (e.g., Jacobsen’s catalyst) .

Biological assays : Test isomers against serotonin receptors (5-HT₁A/₂A) via radioligand binding assays, noting IC₅₀ differences. Trans isomers often show higher affinity due to spatial alignment with binding pockets .

MD simulations : Model ligand-receptor interactions using AMBER or GROMACS to predict binding modes .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

DFT calculations : Optimize geometry at B3LYP/6-31G* level. Calculate Fukui indices to identify nucleophilic sites (e.g., cyclobutane C–H bonds) .

Kinetic studies : Monitor SN2 reactions with alkyl halides via stopped-flow UV-Vis. Compare activation energies (Eₐ) with computational predictions.

Solvent effects : Use COSMO-RS to model polarity/proticity impacts on reaction rates .

Q. How can structural analogs of this compound be designed to enhance metabolic stability?

  • Methodology :

Bioisosteric replacement : Substitute the hydroxyl group with fluorine or methyl groups to reduce CYP450-mediated oxidation .

Pro-drug strategies : Convert the amine to carbamate or acyloxymethyl derivatives for controlled release .

In vitro microsomal assays : Incubate analogs with liver microsomes (human/rat) and quantify half-life (t₁/₂) improvements via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.